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2-Adamantyl acrylate

ArF Photoresist Dry Etching Lithography

2-Adamantyl acrylate (CAS 128756-71-8) is an acrylate ester featuring a rigid, diamond-like adamantane cage attached at the 2-position. This bulky alicyclic structure imparts high glass transition temperatures (Tg), excellent dry-etch resistance, and optical transparency at 193 nm, making it a critical building block for ArF excimer laser photoresists in semiconductor manufacturing.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 128756-71-8
Cat. No. B141612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Adamantyl acrylate
CAS128756-71-8
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC=CC(=O)OC1C2CC3CC(C2)CC1C3
InChIInChI=1S/C13H18O2/c1-2-12(14)15-13-10-4-8-3-9(6-10)7-11(13)5-8/h2,8-11,13H,1,3-7H2
InChIKeyNCJGJDNWSHATQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Adamantyl acrylate (CAS 128756-71-8): Rigid Caged Monomer for Advanced Photoresists and High-Tg Polymers


2-Adamantyl acrylate (CAS 128756-71-8) is an acrylate ester featuring a rigid, diamond-like adamantane cage attached at the 2-position. This bulky alicyclic structure imparts high glass transition temperatures (Tg), excellent dry-etch resistance, and optical transparency at 193 nm, making it a critical building block for ArF excimer laser photoresists in semiconductor manufacturing [1]. The monomer undergoes free-radical polymerization to yield polymers with enhanced thermal stability relative to conventional linear acrylates [2]. Its primary procurement value lies in its ability to generate high-performance alicyclic polymers that balance lithographic sensitivity with plasma etch durability, a requirement for sub-100 nm node fabrication.

Why 2-Adamantyl Acrylate Cannot Be Replaced by Linear or Even Other Adamantyl Acrylates


The performance of polymers derived from adamantyl acrylates is exquisitely sensitive to the position and substitution of the adamantyl group. Simple substitution of 2-adamantyl acrylate with a linear alkyl acrylate (e.g., butyl acrylate) results in a catastrophic loss of dry-etch resistance and a drastic reduction in glass transition temperature, rendering the material useless for high-resolution lithography [1]. Even within the adamantyl family, regioisomers (1- vs. 2-substituted) and analogs with different alkyl substituents (e.g., methyl vs. ethyl) exhibit significantly divergent properties in terms of polymer chain flexibility, deprotection kinetics, and ultimate lithographic performance, as detailed below [2]. Consequently, generic interchange based solely on the 'adamantyl' descriptor is a scientifically invalid approach that will compromise material performance and process yields.

Quantitative Evidence: How 2-Adamantyl Acrylate Compares to Key Analogs


Dry Etch Resistance: 2-Adamantyl Acrylate Copolymers vs. Acrylate vs. Methacrylate Backbones

In a direct head-to-head comparison of ArF resist copolymer systems, the 2-methyl-2-adamantyl acrylate (2MAdAA)/GBLMA resin demonstrated superior dry-etching resistance compared to its methacrylate analog (2MAdMA/GBLMA). The study concluded that the 2MAdAA/GBLMA system provides the best overall balance of dry etching resistance, resolution, and sensitivity among the four systems tested [1].

ArF Photoresist Dry Etching Lithography

Deprotection Sensitivity: 2-Adamantyl vs. 2-Alkyl-2-Adamantyl Substituents

Theoretical calculations reveal that the sensitivity of photoresists based on 2-alkyl-2-adamantyl acrylates is directly tunable by the size of the 2-alkyl substituent. The polymer with a 2-methyl-2-adamantyl group exhibits lower sensitivity compared to those with 2-ethyl-2-adamantyl and 2-butyl-2-adamantyl groups. This difference is attributed to the smaller exothermic (or greater endothermic) reaction energy of deprotection for the methyl derivative. Furthermore, the sensitivity difference between the ethyl and butyl analogs is linked to their calculated dielectric constants [1].

Chemically Amplified Resist Deprotection Kinetics Lithography

Polymer Chain Flexibility: 1-Adamantyl Acrylate (AdA) vs. Conventional Polyacrylates

Poly(1-adamantyl acrylate) (PAdA) exhibits much higher glass transition and degradation temperatures than other polyacrylates, a property attributed to its enhanced chain stiffness. A study of its solution properties and unperturbed dimensions was conducted to quantitatively evaluate this rigidity [1].

Polymer Physics Chain Stiffness Solution Properties

Copolymer Glass Transition Temperature (Tg): Impact of Adamantyl Acrylate Content

In copolymers of diisopropyl fumarate (DiPF) with 1-adamantyl acrylate (AdA), the glass transition temperature (Tg) is directly dependent on the acrylate content. As the AdA content in the copolymer increases, the Tg rises from 80 °C to 133 °C. This demonstrates the quantitative impact of the adamantyl acrylate unit on polymer thermal properties [1].

Copolymer Glass Transition Thermal Properties

Polymerization Shrinkage: Adamantyl Acrylate vs. Commercial Acrylates

In UV-curing systems, the introduction of 1-adamantyl acrylate significantly reduces polymerization shrinkage compared to general commercial acrylate products [1].

UV Curing Polymerization Shrinkage Coatings

High-Value Application Scenarios for 2-Adamantyl Acrylate Based on Evidence


ArF Excimer Laser Photoresist Formulation for 193 nm Lithography

This is the primary and most demanding application for 2-adamantyl acrylate derivatives. As demonstrated in Section 3, copolymers incorporating 2-methyl-2-adamantyl acrylate (2MAdAA) provide an optimal balance of dry-etch resistance, resolution, and sensitivity compared to methacrylate analogs [1]. The ability to tune deprotection kinetics by selecting the appropriate 2-alkyl substituent (e.g., methyl vs. ethyl) allows for precise control over resist sensitivity [2]. Researchers and process engineers should procure 2-adamantyl acrylate monomers for developing chemically amplified resists for sub-100 nm node semiconductor manufacturing.

Synthesis of High-Tg, Rigid Copolymers for High-Temperature Applications

Based on the evidence of a direct, quantitative relationship between adamantyl acrylate content and copolymer glass transition temperature (Tg), this monomer is ideal for engineering materials with tunable thermal properties. By controlling the feed ratio of 2-adamantyl acrylate in a copolymerization, formulators can achieve Tg values ranging from 80 °C up to 133 °C, as shown in DiPF-AdA systems [1]. This makes it a valuable building block for specialty coatings, high-temperature adhesives, and structural materials requiring enhanced thermal stability and chain rigidity.

Low-Shrinkage UV-Curable Coatings and Adhesives

For applications where dimensional stability during curing is critical, 2-adamantyl acrylate offers a distinct advantage. Its incorporation into UV-curable formulations has been shown to significantly reduce polymerization shrinkage relative to standard commercial acrylates [1]. This property is particularly valuable for precision optical coatings, microelectronic encapsulants, and high-performance adhesives where shrinkage-induced stress can lead to defects or delamination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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